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Compound of Interest

Compound Name: CY2-Dise(diso3)

Cat. No.: B1493811 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent dye CY2-
Dise(diso3), focusing on its spectral properties and application in biomolecule labeling. CY2-
Dise(diso3) is a sulfonated, reactive cyanine dye designed for stable covalent attachment to

primary amines on biomolecules such as proteins, antibodies, and peptides.

Core Photophysical Properties
CY2-Dise(diso3) is a derivative of the well-established Cy2 fluorophore. The "Dise"

designation indicates a di-succinimidyl ester, a reactive group that readily forms stable amide

bonds with primary amines. The "diso3" signifies the presence of two sulfonate groups, which

impart water solubility to the dye molecule, an advantageous feature for labeling biological

macromolecules in aqueous environments.[1]

While specific photophysical data for the CY2-Dise(diso3) derivative is not readily available in

the public domain, the spectral characteristics are expected to be very similar to the parent Cy2

dye. The addition of sulfonate and succinimidyl ester groups typically has a minimal effect on

the excitation and emission maxima of the core chromophore.

Table 1: Photophysical Properties of Cy2
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Parameter Value Reference

Excitation Maximum (λex) ~492 nm [2][3]

Emission Maximum (λem) ~508 nm [2][3]

Molar Extinction Coefficient (ε)

Data not available for CY2-

Dise(diso3). For Cy2, it is

generally high but a specific

value is not consistently

reported.

Quantum Yield (Φ)

Data not available for CY2-

Dise(diso3). For Cy2, a

specific value is not

consistently reported but

cyanine dyes can have

quantum yields that are highly

dependent on their

environment.

[4]

Molecular Weight 858.84 g/mol

CAS Number 1103519-18-1

Experimental Protocols
The following protocols provide a detailed methodology for the labeling of proteins with CY2-
Dise(diso3) and the subsequent purification of the conjugate.

Protein Labeling with CY2-Dise(diso3)
This protocol is optimized for labeling IgG antibodies but can be adapted for other proteins.

1. Reagent Preparation:

Protein Solution: Prepare the protein to be labeled at a concentration of 1-2 mg/mL in an

amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.4. It is crucial to

remove any substances containing primary amines, such as Tris or glycine, as they will

compete with the protein for reaction with the dye.[5]
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CY2-Dise(diso3) Stock Solution: Immediately before use, dissolve the CY2-Dise(diso3)
powder in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a

concentration of 10 mg/mL.[6]

Reaction Buffer: Prepare a 1 M sodium bicarbonate solution (pH 8.3-8.5).[7]

2. Labeling Reaction:

To your protein solution, add the 1 M sodium bicarbonate buffer to achieve a final

concentration of 0.1 M. This will raise the pH of the solution, which is optimal for the reaction

between the NHS ester and primary amines.[7]

Slowly add the CY2-Dise(diso3) stock solution to the protein solution while gently vortexing.

The molar ratio of dye to protein will need to be optimized for your specific application, but a

starting point of a 10:1 to 20:1 molar excess of dye is recommended.[8]

Incubate the reaction mixture for 1 hour at room temperature, protected from light.[6]

Purification of the Labeled Protein
Purification is necessary to remove unconjugated dye. Size-exclusion chromatography is a

common and effective method.[9][10]

1. Column Preparation:

Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS (pH

7.2-7.4).[8] The column size should be appropriate for the volume of your labeling reaction.

2. Separation:

Apply the reaction mixture to the top of the equilibrated column.

Elute the protein-dye conjugate with PBS. The labeled protein will be in the first colored

fraction to elute from the column, as it is larger and passes through the column more quickly

than the smaller, unconjugated dye molecules.

Collect the fractions and monitor the absorbance at 280 nm (for protein) and ~492 nm (for

CY2).
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Pool the fractions containing the purified conjugate.

Characterization of the Labeled Protein
1. Determination of Degree of Labeling (DOL):

The DOL is the average number of dye molecules conjugated to each protein molecule. It can

be calculated using the following formula:

DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF_280)) * ε_dye]

Where:

A_max is the absorbance of the conjugate at the dye's absorption maximum (~492 nm).

A_280 is the absorbance of the conjugate at 280 nm.

ε_protein is the molar extinction coefficient of the protein at 280 nm.

ε_dye is the molar extinction coefficient of the dye at its absorption maximum.

CF_280 is a correction factor for the dye's absorbance at 280 nm (A_280_dye / A_max_dye).

Note: Since the molar extinction coefficient for CY2-Dise(diso3) is not readily available, a

precise DOL calculation is challenging. However, this formula provides the framework for when

such data becomes available.

Visualizations
Experimental Workflow for Protein Labeling
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Caption: Workflow for labeling proteins with CY2-Dise(diso3).

Signaling Pathway (Conceptual Amine Coupling)
Since CY2-Dise(diso3) is a labeling reagent and does not participate in a biological signaling

pathway itself, the following diagram illustrates the chemical reaction of the succinimidyl ester

with a primary amine on a protein.

Protein with Primary Amine
(-NH2)

Protein-CY2 Conjugate
(Stable Amide Bond)

+

CY2-Dise(diso3)
(Succinimidyl Ester)

N-hydroxysuccinimide
(Leaving Group)

releases
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Caption: Amine-reactive coupling of CY2-Dise(diso3) to a protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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